molecular formula C8H14ClNO2 B14255391 2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride

2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride

Cat. No.: B14255391
M. Wt: 191.65 g/mol
InChI Key: VKOPEGMHRZHVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxa-9-azaspiro[4.5]decan-1-one hydrochloride is a bicyclic compound featuring a spiro junction at the fourth and fifth carbon atoms of its two rings. The molecule contains an oxygen atom at position 2 (2-oxa), a nitrogen atom at position 9 (9-aza), and a ketone group at position 1 (1-one). The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c10-7-8(3-5-11-7)2-1-4-9-6-8;/h9H,1-6H2;1H

InChI Key

VKOPEGMHRZHVGB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCOC2=O)CNC1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide, followed by cyclization to form the spiro ring. The reaction conditions often require the use of a catalyst and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Heteroatom Positioning and Functional Groups

The table below highlights key structural differences between 2-oxa-9-azaspiro[4.5]decan-1-one hydrochloride and related spiro compounds:

Compound Name Heteroatom Positions Functional Groups Molecular Formula CAS Number Key Differences from Target Compound
2-Oxa-9-azaspiro[4.5]decan-1-one hydrochloride 2-oxa, 9-aza Ketone (1-one), HCl salt C₈H₁₄ClNO₂* Not specified Reference compound
6-Oxa-9-azaspiro[4.5]decane hydrochloride 6-oxa, 9-aza No ketone, HCl salt C₈H₁₆ClNO 1321518-38-0 Oxygen at position 6; lacks ketone group
1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride 1-oxa, 8-aza Ketone (2-one), HCl salt C₈H₁₄ClNO₂ 374794-92-0 Oxygen at position 1; ketone at position 2
2,8-Diazaspiro[4.5]decan-1-one hydrochloride 2,8-diaza Ketone (1-one), HCl salt C₈H₁₅ClN₂O 1187173-43-8 Two nitrogen atoms (positions 2 and 8)
8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride 1-aza, 8-amino Ketone (2-one), amine, HCl salt C₉H₁₇ClN₂O 1251008-10-2 Amino group at position 8; ketone at position 2

Key Observations :

  • Heteroatom Arrangement: The position of oxygen and nitrogen atoms significantly impacts electronic distribution.
  • Functional Groups : The presence of a ketone at position 1 in the target compound distinguishes it from analogs like 6-oxa-9-azaspiro[4.5]decane hydrochloride, which lacks a ketone. This functional group may influence hydrogen-bonding capacity and metabolic stability .
  • Diaza Systems : Compounds with two nitrogen atoms (e.g., 2,8-diazaspiro[4.5]decan-1-one) exhibit increased basicity, which could enhance solubility in acidic environments or interaction with biological targets .

Biological Activity

2-Oxa-9-azaspiro[4.5]decan-1-one hydrochloride is a compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen atoms. This structural configuration contributes to its potential biological activities, making it a subject of interest in pharmaceutical research. The compound's molecular formula is C9H16ClNO2C_9H_{16}ClNO_2 with a molecular weight of approximately 191.66 g/mol. The hydrochloride form enhances its solubility, facilitating various biological applications.

Biological Activity Overview

Preliminary studies indicate that 2-oxa-9-azaspiro[4.5]decan-1-one hydrochloride may exhibit significant biological activities, particularly as an enzyme inhibitor. Notably, it has been investigated for its inhibitory effects on fibroblast growth factor receptor 4 (FGFR4) and vanin-1, both of which are crucial in cell signaling pathways and metabolic processes. These interactions suggest potential therapeutic applications in treating conditions such as hepatocellular carcinoma and inflammatory diseases.

The mechanism of action for 2-oxa-9-azaspiro[4.5]decan-1-one hydrochloride involves its binding to specific molecular targets, potentially modulating pathways that are vital for cellular function and disease progression. For instance, similar compounds have shown the ability to inhibit the MmpL3 protein in Mycobacterium tuberculosis, which is essential for the bacteria's survival, indicating a possible role in antimicrobial activity.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, optimized for yield and purity in industrial settings. Its spirocyclic structure not only provides rigidity but also facilitates specific interactions with biological targets, enhancing its potential as a scaffold for developing novel therapeutics.

Comparative Biological Activity

A comparison with similar compounds highlights the unique properties of 2-oxa-9-azaspiro[4.5]decan-1-one hydrochloride:

Compound NameSimilarityNotable Features
2-Azaspiro[4.5]decane0.89Neuroactive properties
8-Azaspiro[4.5]decane0.76Potential analgesic effects
3-Methyl-1-Oxa-3,8-diazaspiro[4.5]decan-2-one0.76Methyl group substitution; different biological activity
1-Oxa-8-azaspiro[4.5]decan-2-one hydrochloride0.76Different ring connectivity; potential therapeutic uses
2-Oxa-spiro[4.5]decane0.64Antimicrobial activity

This table illustrates how the distinct structural features of 2-oxa-9-azaspiro[4.5]decan-1-one hydrochloride may contribute to its unique biological activities compared to related compounds.

Case Studies and Research Findings

Research has focused on the antibacterial and anticancer properties of spirocyclic compounds similar to 2-oxa-9-azaspiro[4.5]decan-1-one hydrochloride:

  • Antibacterial Activity : Studies have shown that spirocyclic analogs exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like MRSA (methicillin-resistant Staphylococcus aureus) .
  • Anticancer Potential : In vitro studies suggest that compounds with similar structural motifs can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : Specific investigations into enzyme inhibition have revealed that these compounds may effectively inhibit certain kinases involved in cancer progression, providing a basis for further therapeutic exploration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.